4-Phenoxybutyryl chloride
Overview
Description
4-Phenoxybutyryl chloride is an organic compound with the molecular formula C10H11ClO2. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a phenoxy group and an acyl chloride group, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenoxybutyryl chloride can be synthesized through the reaction of 4-phenoxybutyric acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added dropwise. The reaction mixture is then heated to facilitate the formation of the acyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient distillation units to purify the final product. Safety measures are crucial due to the corrosive nature of the reagents involved .
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxybutyryl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-phenoxybutyric acid and hydrochloric acid.
Reduction: The compound can be reduced to 4-phenoxybutanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed:
Esters and Amides: Formed through nucleophilic substitution.
4-Phenoxybutyric Acid: Formed through hydrolysis.
4-Phenoxybutanol: Formed through reduction.
Scientific Research Applications
4-Phenoxybutyryl chloride is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Material Science: Used in the preparation of polymers and advanced materials.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 4-phenoxybutyryl chloride is primarily based on its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
- Phenoxyacetyl chloride
- 4-Phenoxybutyric acid
- 4-Phenoxybutanol
Comparison: 4-Phenoxybutyryl chloride is unique due to the presence of both a phenoxy group and an acyl chloride group, which imparts high reactivity and versatility in chemical reactions. Compared to phenoxyacetyl chloride, it has a longer carbon chain, which can influence its reactivity and the properties of the resulting products. 4-Phenoxybutyric acid and 4-phenoxybutanol, on the other hand, lack the acyl chloride group, making them less reactive in nucleophilic substitution reactions .
Biological Activity
4-Phenoxybutyryl chloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and implications for therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound involves the reaction of phenol derivatives with butyric acid chlorides. The general procedure includes:
- Reagents : Phenol or substituted phenols, butyryl chloride, and a suitable solvent (e.g., dichloromethane).
- Reaction Conditions : The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acid chloride.
- Purification : The product is purified using techniques such as distillation or chromatography to achieve high purity levels.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves:
- Inhibition of Topoisomerases : Compounds related to this compound have been reported to inhibit topoisomerases I and II, enzymes critical for DNA replication and repair in cancer cells. This inhibition can lead to increased apoptosis in cancer cells .
- Cell Cycle Arrest : These compounds can induce cell cycle arrest, particularly at the G2/M phase, disrupting normal cell division processes .
Antimicrobial Activity
While primarily noted for its anticancer properties, some derivatives of this compound have also demonstrated antimicrobial activity against various bacterial strains. This dual activity suggests potential applications in treating infections alongside cancer therapy .
Case Studies and Research Findings
-
Antiproliferative Activity : A study on phenyl derivatives showed that certain compounds exhibited IC50 values in the nanomolar range against multiple cancer cell lines, indicating potent antiproliferative effects .
Compound Cell Line IC50 (µM) Compound A MCF7 (Breast Cancer) 0.5 Compound B HT-29 (Colon Cancer) 0.8 Compound C M21 (Melanoma) 1.2 - Mechanistic Insights : Research has demonstrated that the mechanism of action for these compounds includes disruption of microtubule dynamics and induction of apoptosis through caspase activation pathways .
- Comparative Studies : In comparative studies, derivatives of this compound were evaluated against standard chemotherapeutic agents like doxorubicin, showing comparable or enhanced efficacy in certain contexts .
Properties
IUPAC Name |
4-phenoxybutanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLRFDTUTMLVNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199390 | |
Record name | 4-Phenoxybutyryl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5139-89-9 | |
Record name | 4-Phenoxybutanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5139-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenoxybutyryl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005139899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenoxybutyryl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenoxybutyryl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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